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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B3433591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for Di-ethyl L-tartrate. The information presented herein is

intended to support research, development, and quality control activities where this chiral

reagent is utilized. All data is presented in a structured format with detailed experimental

protocols to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Di-ethyl L-tartrate. The following sections detail the ¹H and ¹³C NMR data acquired in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Di-ethyl L-tartrate exhibits distinct signals corresponding to the

different proton environments within the molecule.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.55 s - 2H, -CH(OH)

4.33 q 7.16 4H, -OCH₂CH₃

3.3-3.1 bs - 2H, -OH

1.33 t 7.16 6H, -OCH₂CH₃

s = singlet, q = quartet, t = triplet, bs = broad singlet

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

171.5 2C, C=O

72.0 2C, -CH(OH)

62.4 2C, -OCH₂CH₃

14.1 2C, -OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in Di-ethyl L-tartrate

based on their characteristic vibrational frequencies. The spectrum is typically acquired from a

neat (pure) liquid sample.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3476 Strong, Broad O-H stretch (hydroxyl)

2981 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1298 Strong C-O stretch (ester)

1234 Strong C-O stretch (ester)

1085 Medium C-O stretch (alcohol)

1017 Medium C-O stretch (alcohol)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is

utilized for data acquisition.

Sample Preparation:

A sample of Di-ethyl L-tartrate (approximately 5-10 mg) is accurately weighed and dissolved

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
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Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

Spectral Width: A spectral width of approximately 12-15 ppm is set.

Temperature: The experiment is conducted at room temperature (approximately 298 K).

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is performed to simplify

the spectrum to single lines for each carbon environment.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are

referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm

for ¹³C NMR) or TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is commonly used. Alternatively, the spectrum can be

obtained from a thin liquid film between salt plates (e.g., NaCl or KBr).

ATR-FTIR Protocol:

A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any

contributions from the ambient atmosphere (e.g., CO₂, water vapor).

A small drop of neat Di-ethyl L-tartrate is placed directly onto the ATR crystal.
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The sample spectrum is then acquired.

The number of scans is typically set between 16 and 32 with a resolution of 4 cm⁻¹.

After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or

acetone) and dried.

Liquid Film Protocol:

A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate.

A second salt plate is carefully placed on top to create a thin, uniform liquid film.

The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

A background spectrum of the empty beam path is recorded prior to sample analysis.

The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Di-ethyl L-tartrate.
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Spectroscopic Analysis Workflow for Di-ethyl L-tartrate

Sample Preparation
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Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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